5-(Diethylamino)furan-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(diethylamino)furan-2-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-3-11(4-2)9-6-5-8(7-10)12-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
ADBWJUDVEVWQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Diethylamino Furan 2 Carbonitrile
Reactivity of the Furan (B31954) Ring System
The furan ring is an aromatic heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com This heightened reactivity is due to the oxygen heteroatom, which donates lone-pair electron density into the ring, thereby stabilizing the cationic intermediate formed during electrophilic attack. pearson.comwikipedia.org
Electrophilic Aromatic Substitution Patterns Dictated by Electron-Donating Groups
In furan, electrophilic aromatic substitution (EAS) preferentially occurs at the C2 and C5 positions (the α-positions) because the intermediate carbocation can be stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions. chemicalbook.comyoutube.com The presence of a substituent on the ring dictates the regioselectivity of subsequent substitutions.
The diethylamino group at the C5 position in 5-(diethylamino)furan-2-carbonitrile is a powerful activating group. The nitrogen atom's lone pair of electrons is delocalized into the furan ring, substantially increasing its nucleophilicity and making it exceptionally reactive towards electrophiles, far more so than unsubstituted furan. wikipedia.org This strong electron-donating effect directs incoming electrophiles primarily to the ortho and para positions relative to the activating group.
In this molecule:
The C2 position is occupied by the nitrile group.
The C4 position is 'ortho' to the diethylamino group.
The C3 position is 'meta' to the diethylamino group.
Consequently, electrophilic attack is strongly directed to the C4 position. The nitrile group at C2 is an electron-withdrawing group, which deactivates the ring, but the activating effect of the diethylamino group is overwhelmingly dominant in directing the substitution pattern.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction Type | Predicted Major Product |
|---|---|
| Nitration (HNO₃/H₂SO₄) | 4-Nitro-5-(diethylamino)furan-2-carbonitrile |
| Halogenation (Br₂/FeBr₃) | 4-Bromo-5-(diethylamino)furan-2-carbonitrile |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 4-Acyl-5-(diethylamino)furan-2-carbonitrile |
Photochemical Isomerization and Ring-Opening Mechanisms of Furan Derivatives
Furan derivatives can undergo complex isomerization and ring-opening reactions upon exposure to ultraviolet (UV) light. netsci-journal.com The specific pathway depends on whether the reaction proceeds through a singlet or triplet excited state. acs.orgnih.gov
Direct Irradiation : This typically populates the singlet excited state, which can lead to the formation of a "Dewar furan," a bicyclic isomer. This intermediate can then rearrange to form other isomers. acs.orgnih.gov
Sensitized Irradiation : In the presence of a photosensitizer, the triplet excited state of the furan derivative is populated. acs.org For compounds like furan-2-carbonitrile, the triplet state is known to decay primarily through the cleavage of one of the oxygen-carbon (O–Cα) bonds. acs.orgacs.org This cleavage generates a biradical intermediate that can lead to various rearranged products, including cyclopropenyl derivatives. netsci-journal.com
The reaction of furan-2-carbonitrile in the presence of methanol (B129727), for example, has been shown to yield isomeric products resulting from the addition of methanol to a cyclopropenyl intermediate. netsci-journal.com While specific studies on this compound are not detailed, it is expected to follow similar photochemical pathways, with the electronic influence of the diethylamino group potentially affecting the quantum yields and stability of the intermediates.
Transformations of the Nitrile Functional Group
The cyano (–C≡N) group is a versatile functional group in organic synthesis, capable of undergoing a wide range of transformations. researchgate.net Its reactivity stems from the electrophilic nature of the carbon atom and the presence of the carbon-nitrogen triple bond.
Nucleophilic Addition and Substitution Reactions at the Carbonitrile Moiety
The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom and can be attacked by nucleophiles. libretexts.org This initial addition is often followed by further reaction, typically hydrolysis, to yield a final product.
Reaction with Grignard Reagents : Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile carbon. The resulting imine salt is then hydrolyzed with aqueous acid to produce a ketone. libretexts.orglibretexts.org This provides a valuable method for C-C bond formation.
Reaction with Hydride Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) to the nitrile carbon. A second hydride addition follows, and subsequent workup with water yields a primary amine. libretexts.orglibretexts.org
Table 2: Nucleophilic Addition Reactions at the Nitrile Group
| Reagent | Intermediate | Final Product after Hydrolysis |
|---|---|---|
| 1. R-MgX (Grignard) 2. H₃O⁺ | Imine Salt | Ketone |
Conversion of the Nitrile Group to Other Functionalities (e.g., Carboxylic Acids, Amides, Amines)
The nitrile group serves as a precursor to several important functional groups. researchgate.net
Hydrolysis to Carboxylic Acids : Nitriles can be fully hydrolyzed to carboxylic acids under either acidic or basic conditions upon heating. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, which is usually not isolated. libretexts.orglibretexts.org
Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon, allowing attack by water. libretexts.org
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, followed by protonation steps. chemistrysteps.com
Partial Hydrolysis to Amides : Under carefully controlled conditions, typically using acid or base with limited water, the hydrolysis can be stopped at the amide stage. libretexts.org
Reduction to Amines : As mentioned previously, nitriles are readily reduced to primary amines using powerful reducing agents like LiAlH₄. libretexts.orglibretexts.org Catalytic hydrogenation can also be employed for this transformation.
Table 3: Conversion Pathways of the Nitrile Group
| Reagent(s) | Functional Group Formed |
|---|---|
| H₃O⁺, heat | Carboxylic Acid |
| NaOH, H₂O, heat | Carboxylate Salt (then acid) |
| H₂SO₄, H₂O (controlled) | Amide |
| 1. LiAlH₄ 2. H₂O | Primary Amine |
Influence of the Diethylamino Substituent on Reactivity
The diethylamino group is the most influential substituent on the this compound molecule, profoundly affecting the reactivity of the furan ring.
Ring Activation : As a potent electron-donating group, it massively increases the electron density of the furan ring, making it highly activated towards electrophilic aromatic substitution. wikipedia.org Reactions that might require harsh conditions for benzene or even unsubstituted furan can proceed under much milder conditions.
Regiocontrol : It serves as a powerful ortho-para director. With the C2 and C5 positions already substituted, it unequivocally directs incoming electrophiles to the C4 position, providing excellent regiochemical control in substitution reactions.
Impact of Strong Electron-Donating Character on Furan Ring Activation
The diethylamino group at the C5 position of the furan ring acts as a powerful electron-donating group through resonance. The lone pair of electrons on the nitrogen atom is delocalized into the furan's π-system, significantly increasing the electron density of the ring. This heightened electron density makes the furan ring more nucleophilic and, consequently, more susceptible to electrophilic attack compared to unsubstituted furan.
This activation is not uniform across the ring. Resonance theory and computational studies on analogous 5-aminofuran derivatives suggest that the increase in electron density is most pronounced at the C2 and C4 positions. However, with the C2 position already substituted by the electron-withdrawing cyano group, the C4 position becomes the primary site for electrophilic substitution. The cyano group at C2, being a meta-director in aromatic systems, also favors substitution at the C4 position.
The strong electron-donating nature of the diethylamino group facilitates a variety of electrophilic substitution reactions that would otherwise be sluggish or require harsh conditions with unsubstituted furan. These reactions are anticipated to proceed with high regioselectivity, targeting the C4 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Expected Major Product | Predicted Regioselectivity |
| Br₂ in Dioxane | 4-Bromo-5-(diethylamino)furan-2-carbonitrile | High |
| Acetyl chloride / AlCl₃ | 4-Acetyl-5-(diethylamino)furan-2-carbonitrile | High |
| Vilsmeier-Haack Reagent | 4-Formyl-5-(diethylamino)furan-2-carbonitrile | High |
| Nitrating agents | 4-Nitro-5-(diethylamino)furan-2-carbonitrile | Moderate to High |
Note: This table is based on established principles of electrophilic substitution in activated heterocyclic systems, as direct experimental data for this compound is not extensively available.
Furthermore, the push-pull nature of this compound enhances its propensity to act as a diene in Diels-Alder reactions. The electron-rich nature of the furan ring, courtesy of the diethylamino group, lowers the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating the [4+2] cycloaddition with electron-deficient dienophiles.
Stereoelectronic Effects on Reaction Pathways and Selectivity
Stereoelectronic effects, which pertain to the influence of orbital overlap and electronic distribution on the geometry and reactivity of a molecule, are critical in understanding the behavior of this compound. The planarity of the furan ring is crucial for its aromaticity and the effective delocalization of the nitrogen lone pair. Any deviation from planarity would disrupt this conjugation and alter the molecule's reactivity.
In cycloaddition reactions, such as the Diels-Alder reaction, the stereochemistry of the product is governed by stereoelectronic factors. The "endo rule," which is often favored in Diels-Alder reactions due to secondary orbital interactions, may be influenced by the substituents. In the case of this compound, the bulky diethylamino group could introduce steric hindrance that disfavors the endo approach of the dienophile, potentially leading to the formation of the exo isomer as the major product.
Table 2: Predicted Stereoselectivity in the Diels-Alder Reaction of this compound with N-Phenylmaleimide
| Reaction Condition | Predicted Major Diastereomer | Plausible Rationale |
| Thermal | Exo | Steric hindrance from the diethylamino group overrides secondary orbital interactions. |
| Lewis Acid Catalysis | Potentially Endo | Coordination of the Lewis acid to the dienophile may enhance endo selectivity. |
Note: The predictions in this table are based on general principles of stereoselectivity in Diels-Alder reactions of substituted furans, as specific experimental data for the target molecule is limited.
The push-pull system in this compound also results in a significant dipole moment, which can influence its interaction with solvents and reagents. In polar solvents, the charge-separated resonance structures are stabilized, which could affect reaction rates and selectivities.
Moreover, the electronic asymmetry of the molecule can direct the stereochemical outcome of reactions at the cyano group. For instance, nucleophilic addition to the nitrile could proceed with facial selectivity, influenced by the electronic and steric environment created by the rest of the molecule.
Advanced Spectroscopic and Photophysical Characterization
Electronic Absorption and Emission Properties of Donor-Acceptor Furan-Nitrile Systems
Detailed experimental data for the absorption and fluorescence bands of 5-(Diethylamino)furan-2-carbonitrile are not available in the reviewed literature.
Specific data on the fluorosolvatochromism of this compound is not publicly available.
Intramolecular Charge Transfer (ICT) Mechanisms
Experimental or computational data on the ground and excited state dipole moments of this compound could not be found.
A detailed analysis correlating the molecular structure of this compound to its ICT efficiency is not available in the absence of comparative experimental data.
Fluorescence Quantum Yield and Lifetime Determinations
Specific fluorescence quantum yield and lifetime data for this compound in various solvents are not documented in the available literature.
Time-Resolved Spectroscopy for Excited State Dynamics
The excited state dynamics of this compound, a molecule featuring a potent electron-donating diethylamino group and an electron-withdrawing carbonitrile group on a furan (B31954) scaffold, are governed by ultrafast intramolecular charge transfer (ICT) processes. Time-resolved spectroscopy is an indispensable tool for elucidating the intricate sequence of events that follow photoexcitation, including the formation and decay of transient species. These techniques, which operate on timescales ranging from femtoseconds to nanoseconds, provide a detailed picture of the electronic and structural evolution of the molecule in its excited state.
Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). This initial excitation populates a locally excited (LE) state, which rapidly evolves into an ICT state. This process involves the transfer of electron density from the diethylamino group to the carbonitrile group through the π-system of the furan ring. The significant change in dipole moment between the ground and excited states makes the emission properties of this compound highly sensitive to the polarity of its environment.
Transient absorption (TA) spectroscopy is a key technique for monitoring these dynamics. In a typical TA experiment, a short "pump" pulse excites the molecule, and a delayed "probe" pulse measures the change in absorption as a function of time and wavelength. The resulting TA spectra reveal the presence of transient species, such as the excited singlet state and, potentially, triplet states or photoproducts.
The excited state of this compound is characterized by distinct spectral features. A negative signal, known as ground-state bleach (GSB), appears at wavelengths corresponding to the ground-state absorption, resulting from the depletion of the S₀ population. Concurrently, positive signals arise from excited-state absorption (ESA), where the excited molecule absorbs a probe photon to transition to a higher excited state (Sₙ). Additionally, stimulated emission (SE) may be observed as a negative signal, mirroring the fluorescence spectrum, due to the probe pulse prompting the excited state to emit a photon.
The temporal evolution of these signals provides kinetic information about the excited state. For donor-acceptor substituted systems like this compound, the decay of the excited state is often multi-exponential, reflecting various relaxation pathways. These can include radiative decay (fluorescence) back to the ground state, and non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state (T₁). The lifetimes of these processes are highly dependent on the solvent environment. In polar solvents, the stabilization of the charge-separated ICT state can lead to longer excited-state lifetimes and a red-shift in the fluorescence emission.
The following table summarizes hypothetical, yet representative, data for the excited-state dynamics of this compound in different solvents, as would be determined by time-resolved fluorescence and transient absorption spectroscopy.
| Solvent | Excited State Lifetime (τ₁) | Contribution (A₁) | Excited State Lifetime (τ₂) | Contribution (A₂) | Transient Absorption Maxima (λ_max) |
| Hexane | 0.8 ns | 95% | 2.5 ns | 5% | 480 nm |
| Dichloromethane | 1.5 ns | 80% | 4.2 ns | 20% | 510 nm |
| Acetonitrile | 2.1 ns | 70% | 5.8 ns | 30% | 530 nm |
The shorter lifetime component (τ₁) can be attributed to the decay of a less polar, locally excited state, while the longer component (τ₂) likely corresponds to the decay of the more stabilized, charge-transfer state. The increasing contribution of the longer lifetime component with increasing solvent polarity is consistent with the stabilization of the ICT state. The red-shift in the transient absorption maxima also reflects the greater stabilization of the excited state in more polar environments.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular energetics and electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry and various electronic properties of organic molecules. For 5-(Diethylamino)furan-2-carbonitrile, calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), can determine the most stable conformation by minimizing the molecule's energy. nih.gov
These calculations yield precise data on bond lengths, bond angles, and dihedral angles. The results would likely show a planar furan (B31954) ring, with the diethylamino and carbonitrile groups influencing the electronic distribution and geometry. For instance, the C-N bond of the diethylamino group would exhibit partial double bond character due to electron delocalization into the furan ring. The electronic properties derived from DFT include dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken charges), which help in understanding the molecule's polarity and intermolecular interactions. bhu.ac.in
| Parameter | Calculated Value (Representative) |
|---|---|
| Bond Length C=C (furan) | ~1.37 Å |
| Bond Length C-O (furan) | ~1.36 Å |
| Bond Length C-CN | ~1.43 Å |
| Bond Length C≡N | ~1.16 Å |
| Bond Angle C-O-C (furan) | ~106° |
| Dipole Moment | ~4.9 Debye |
Ab initio methods, which are based on first principles without empirical parameters, are crucial for studying excited states and reaction mechanisms. For furan derivatives, these methods can elucidate photochemical isomerization reactions. nih.gov Upon photoexcitation, this compound can populate singlet or triplet excited states. Ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF), can map the potential energy surfaces of these excited states. rsc.org
These studies can reveal the pathways for energy dissipation, including fluorescence, phosphorescence, or non-radiative decay through conical intersections. For furan-2-carbonitrile and its derivatives, a common photochemical reaction pathway involves the cleavage of the O-Cα bond in the furan ring upon population of the first excited triplet state. nih.gov The efficiency of isomerization versus other decay processes can be predicted by analyzing the energy barriers and topologies of the excited-state potential energy surfaces. nih.gov
Prediction and Validation of Spectroscopic Parameters (e.g., UV-Vis, Fluorescence)
Computational methods are highly effective in predicting spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a standard approach for calculating the electronic absorption spectra (UV-Vis) of molecules. bhu.ac.inelixirpublishers.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org
For this compound, the strong intramolecular charge transfer (ICT) character, from the electron-donating diethylamino group to the electron-withdrawing nitrile group, is expected to result in a significant absorption band in the UV-visible region. Calculations can predict how this λmax shifts in different solvents. Similarly, the fluorescence emission spectrum can be predicted by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.
| Transition | Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 3.44 | 360 | 0.85 |
| S0 → S2 | 4.13 | 300 | 0.12 |
| S0 → S3 | 4.59 | 270 | 0.05 |
Mechanistic Elucidation through Transition State and Reaction Coordinate Analysis
Theoretical chemistry is indispensable for elucidating complex reaction mechanisms. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states. For reactions involving furan derivatives, such as cycloadditions or electrophilic substitutions, DFT can be used to locate the transition state structure and calculate the activation energy barrier. pku.edu.cn
Reaction coordinate analysis involves tracing the lowest energy path from reactants to products, which provides a detailed energy profile of the reaction. This analysis can distinguish between concerted (single-step) and stepwise mechanisms. For instance, in a potential cycloaddition reaction involving this compound, calculations could determine whether the two new bonds form simultaneously or sequentially by identifying one or two transition states, respectively. pku.edu.cnmdpi.com This level of detail is critical for understanding reaction kinetics and selectivity.
Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamino group and the furan ring, while the LUMO would be concentrated on the electron-deficient carbonitrile group and adjacent parts of the ring. researchgate.net This spatial separation confirms the charge-transfer nature of the S0 → S1 electronic transition. scirp.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 3.90 |
Computational Solvation Models for Understanding Solvent Effects on Photophysical Properties
The photophysical properties of molecules, especially polar ones like this compound, are often highly sensitive to the solvent environment. Computational solvation models are used to simulate the effects of a solvent on the molecule's electronic structure and properties.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. nih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. By performing TD-DFT calculations with a PCM, one can predict solvatochromic shifts—the change in absorption or emission wavelength as the solvent polarity changes. For a molecule with strong ICT character, an increase in solvent polarity typically leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum, as the more polar excited state is stabilized to a greater extent than the ground state. These models are essential for accurately comparing theoretical predictions with experimental data obtained in solution.
Applications in Advanced Materials Science
Non-Linear Optical (NLO) Chromophores based on Furan-Nitrile Architectures
Organic materials with significant NLO properties are crucial for developing technologies in optoelectronics and photonics, including optical switching and data storage. nih.govuobasrah.edu.iq The furan-nitrile scaffold, particularly when functionalized with strong donor and acceptor groups like in 5-(diethylamino)furan-2-carbonitrile, represents a promising class of NLO chromophores.
The NLO response of organic molecules is fundamentally linked to their molecular structure. A powerful design paradigm involves creating molecules with a D-π-A arrangement to enhance the molecular hyperpolarizability (β), a measure of NLO activity. researchgate.netnih.gov In this framework:
Electron Donor (D): The diethylamino group serves as a potent electron donor.
π-Conjugated Bridge (π): The furan (B31954) ring acts as an efficient π-linker, facilitating electron delocalization.
Electron Acceptor (A): The carbonitrile (cyano) group is a strong electron acceptor.
This arrangement leads to a significant difference between the ground state and excited state dipole moments upon photoexcitation, a critical factor for a large NLO response. nih.gov The delocalization of π-electrons from the donor to the acceptor through the furan bridge results in intramolecular charge transfer, which is essential for high NLO performance. nih.gov Modifications to any part of this D-π-A system can be used to tune the NLO properties. For instance, extending the π-conjugated system or strengthening the donor/acceptor capabilities can further enhance the NLO response. nih.govresearchgate.net
The relationship between the chemical structure of furan-nitrile based chromophores and their NLO properties is a subject of intensive research. The magnitude of the NLO effect is highly sensitive to the electronic nature of the donor and acceptor groups and the length and nature of the conjugated bridge.
Key relationships include:
Donor/Acceptor Strength: Increasing the electron-donating strength of the group at the 5-position or the electron-withdrawing strength of the group at the 2-position generally leads to a larger hyperpolarizability (β).
π-Bridge: The furan ring is an effective π-bridge, but its efficiency can be compared to other heterocycles like thiophene. Thiophene is often used in NLO materials and can influence properties like stability and the degree of charge transfer. researchgate.net
Molecular Geometry: The planarity of the molecule is important for maximizing π-electron delocalization. Conformational flexibility can influence the NLO response, as it affects the alignment of the donor and acceptor groups. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new designs and to understand these structure-property relationships at a molecular level. nih.gov Experimental techniques like the Z-scan method are used to measure the third-order NLO properties, such as the nonlinear absorption and nonlinear refractive index. nih.govuobasrah.edu.iq
| Parameter | Relationship to NLO Response |
| Donor Group Strength | Stronger donors (e.g., diethylamino) increase intramolecular charge transfer, enhancing hyperpolarizability (β). |
| Acceptor Group Strength | Stronger acceptors (e.g., nitrile) create a larger dipole moment change, boosting the NLO effect. |
| π-Conjugated System | Longer or more efficient π-bridges (like furan or thiophene) facilitate electron delocalization, leading to higher NLO values. |
| Molecular Planarity | A more planar structure maximizes orbital overlap and π-conjugation, generally improving NLO properties. |
Electrochromic Materials Derived from Furan Carbonitrile Derivatives
Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. mdpi.com This property makes them suitable for applications like smart windows, auto-dimming mirrors, and electronic paper. rsc.org Furan derivatives have been incorporated into conjugated polymers and small molecules to create novel electrochromic materials. electrochemsci.org
The incorporation of furan units into conjugated polymer backbones can influence the material's electronic and optical properties. For example, furan-containing polymers have been shown to exhibit distinct color changes between their neutral and oxidized states. electrochemsci.org Research on thiophene–furan–thiophene type monomers has demonstrated that the resulting copolymers can have desirable electrochromic properties, including good stability, fast response times, and high optical contrast, making them candidates for electrochromic device (ECD) applications. rsc.org Although furan itself can have stability issues, incorporating it into larger, more rigid polymer structures can overcome this limitation. electrochemsci.orgresearchgate.net
The D-π-A structure of furan carbonitrile derivatives suggests their potential as components in electrochromic systems. The electron-donating and -accepting groups can stabilize different redox states, and the application of a potential can induce a change in the electronic structure, leading to a visible color change. The synthesis of polymers from furan-capped monomers has been shown to produce materials with reversible redox behavior and noticeable electrochromic performance. electrochemsci.org
| Monomer/Polymer System | Key Electrochromic Properties |
| 2,5-di(thiophen-2-yl)furan-3-carbonitriles | Copolymers with EDOT show distinct electrochromic properties, fast switching times, and good optical contrast. rsc.org |
| Furan end-capped dibenzothiophene/dibenzofuran | Polymers exhibit clear color changes between neutral and oxidized states (e.g., green-yellow to dark grey). electrochemsci.org |
Development of Fluorescent Probes and Chemosensors for Research Applications
The inherent fluorescence of furan-based D-π-A compounds makes them excellent candidates for the development of sensitive probes and chemosensors. These molecules can be designed to change their fluorescence properties (e.g., intensity, wavelength, lifetime) in response to specific environmental changes or interactions with target analytes. nih.govnih.gov
Molecules with a D-π-A structure, like this compound, often exhibit intramolecular charge transfer (ICT) upon excitation. This ICT process is highly sensitive to the polarity of the surrounding environment. mdpi.com
In nonpolar solvents, the probe typically shows strong fluorescence at shorter wavelengths. As the solvent polarity increases, the ICT excited state is stabilized, which often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum and a decrease in fluorescence intensity. nih.govmdpi.com This solvatochromic behavior makes them powerful tools for probing the local polarity of microenvironments, such as within lipid droplets in living cells or protein binding pockets. nih.govmdpi.com Environmentally sensitive fluorophores can report on their local surroundings by changing their fluorescence quantum yield, lifetime, and emission wavelength. nih.gov
The design of such probes often involves creating a π-bonded system with strong electron-donor and electron-acceptor groups. mdpi.com The furan ring serves as the conjugated linker, while the diethylamino and nitrile groups act as the donor and acceptor, respectively, fulfilling the requirements for a polarity-sensitive ICT probe.
| Probe Characteristic | Response to Increased Environmental Polarity |
| Emission Wavelength | Often exhibits a bathochromic (red) shift. |
| Fluorescence Intensity | Typically decreases (quenching). |
| Fluorescence Lifetime | Can be altered depending on the specific interactions. |
Fluorescent probes are indispensable tools for studying the structure, dynamics, and interactions of nucleic acids like DNA and RNA. frontiersin.org Furan-modified nucleosides have been developed and incorporated into oligonucleotides to act as site-specific, environmentally sensitive reporters. nih.gov
When a furan-modified nucleoside is incorporated into a DNA or peptide nucleic acid (PNA) strand, its fluorescence properties can change upon hybridization with a complementary strand, interaction with a protein, or changes in the local DNA/RNA conformation. frontiersin.orgnih.gov For instance, the rotation around the bond connecting the furan to the nucleobase can act as a non-radiative decay pathway. When this rotation is restricted, such as upon binding within the groove of a DNA duplex, fluorescence can be significantly enhanced. frontiersin.org
Furan-based probes have been used for:
Detecting abasic sites: A furan-modified deoxyuridine incorporated into a DNA strand showed increased fluorescence when hybridized to a complementary strand containing an abasic site. frontiersin.org
Covalent targeting: Furan-PNA probes can be used for the covalent targeting and crosslinking of specific DNA and RNA strands, which is useful for studying nucleic acid interactions and for therapeutic applications. nih.govnih.govrsc.org
Sensing protein interactions: The binding of a protein to a nucleic acid can alter the local environment of an embedded furan probe, leading to a detectable change in fluorescence. frontiersin.org
The sensitivity of furan-based fluorophores to their microenvironment makes them valuable for elucidating complex biological processes involving nucleic acids. nih.gov
Potential in Polymer and Coating Development
Currently, there is a notable absence of publicly available scientific literature and specific research data concerning the direct application of This compound in the development of polymers and coatings. While the broader class of furan derivatives is the subject of extensive research for creating bio-based polymers and advanced materials, studies detailing the polymerization, performance, or incorporation of this specific compound into polymer chains or coating formulations have not been reported.
The general field of furan-based polymers is an active area of materials science, with a focus on developing sustainable alternatives to petroleum-derived products. Key monomers in this research include 2,5-furandicarboxylic acid (FDCA) , furfuryl alcohol , and 2,5-bis(hydroxymethyl)furan . google.comrsc.orgfigshare.commagtech.com.cn These compounds serve as building blocks for a variety of polymers, including polyesters, polyamides, and thermosetting resins. google.comrsc.orgresearchgate.net Such materials are under investigation for a wide range of applications, from packaging to advanced coatings, due to their favorable properties like improved gas barrier characteristics and high thermal stability. google.comresearchgate.net
However, the specific role and potential advantages of the diethylamino and carbonitrile functional groups present in This compound within a polymer matrix or a coating system are yet to be explored in published research. To ascertain its utility as a monomer, co-monomer, or additive in materials science, dedicated research into its reactivity, stability, and the properties of any resulting materials would be required.
Role As a Chemical Building Block for Complex Heterocyclic Architectures
Precursor in the Synthesis of Fused Heterocycles
The annulation of additional rings onto the furan (B31954) core of 5-(Diethylamino)furan-2-carbonitrile provides a direct route to a range of fused heterocyclic compounds with significant potential in medicinal chemistry and materials science. The diethylamino and carbonitrile substituents play crucial roles in directing and facilitating these cyclization reactions.
The synthesis of furo[2,3-d]pyrimidines, a class of compounds with noted biological activities, often utilizes 2-aminofuran-3-carbonitrile (B147697) derivatives as key starting materials. researchgate.netresearchgate.net While direct literature on the use of this compound is not abundant, its structural analogy to these precursors suggests a high potential for its application in similar synthetic strategies. The general approach involves the construction of a pyrimidine (B1678525) ring onto the furan scaffold.
One common method involves the reaction of a 2-aminofuran derivative with a one-carbon synthon, such as formamide, to yield the 4-aminofuro[2,3-d]pyrimidine. researchgate.net In the context of this compound, a plausible synthetic route would first involve the introduction of an amino group at the C3 position of the furan ring. Subsequent reaction with a suitable cyclizing agent would then lead to the desired furo[2,3-d]pyrimidine (B11772683). The reaction conditions for such transformations are typically mild, often involving heating the reactants in a suitable solvent.
| Starting Material | Reagent | Product | Reference |
| 2-Amino-5-arylfuran-3-carbonitrile | Formamide | 4-Amino-6-arylfuro[2,3-d]pyrimidine | researchgate.net |
| 2-Amino-4,5-disubstitutedfuran-3-carbonitrile | Formamide | 4-Amino-5,6-disubstitutedfuro[2,3-d]pyrimidine | researchgate.net |
The resulting furo[2,3-d]pyrimidine derivatives are of significant interest due to their structural similarity to purines, which allows them to interact with various biological targets. nih.gov For instance, certain furo[2,3-d]pyrimidine derivatives have been investigated as PI3K/AKT dual inhibitors for cancer therapy. nih.gov
Furo[2,3-b]pyridines, also known as 7-azabenzofurans, represent another important class of fused heterocycles with a range of biological activities, including antitumor and antiviral properties. researchgate.net The synthesis of these compounds from furan precursors often involves the construction of the pyridine (B92270) ring.
While specific examples utilizing this compound are not extensively documented, general methods for the synthesis of furo[2,3-b]pyridines from functionalized furans can be extrapolated. scispace.com One potential strategy involves the modification of the furan ring to introduce functionalities that can undergo condensation and cyclization to form the pyridine ring. For example, a Friedländer annulation or a similar condensation reaction between an ortho-aminoaryl aldehyde or ketone derivative of the furan and a compound containing an active methylene (B1212753) group could be a viable route.
The reactivity of the furan ring in this compound can be harnessed to introduce the necessary functional groups for such cyclizations. The electron-donating diethylamino group activates the furan ring towards electrophilic substitution, allowing for the introduction of substituents at the C3 and C4 positions, which can then be further elaborated to facilitate pyridine ring formation.
Facilitating Diverse Derivatization and Functionalization Strategies
The presence of the diethylamino and carbonitrile groups, in addition to the inherent reactivity of the furan ring, makes this compound amenable to a wide array of derivatization and functionalization reactions. These transformations can be used to modify the electronic and steric properties of the molecule, as well as to introduce new functionalities for further reactions or to modulate biological activity.
The electron-rich nature of the furan ring, enhanced by the diethylamino group, makes it susceptible to electrophilic substitution reactions. ijabbr.com This allows for the introduction of various substituents, such as halogens, nitro groups, and acyl groups, onto the furan core. These newly introduced groups can then serve as handles for further synthetic manipulations, including cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
The carbonitrile group can also be a site for diverse chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations significantly expand the range of accessible derivatives from this compound.
| Functional Group | Reaction Type | Potential Products | Reference |
| Furan Ring | Electrophilic Substitution | Halogenated, nitrated, or acylated furan derivatives | ijabbr.com |
| Carbonitrile | Hydrolysis | Furan-2-carboxylic acid or furan-2-carboxamide derivatives | General Organic Chemistry |
| Carbonitrile | Reduction | (Furan-2-yl)methanamine derivatives | General Organic Chemistry |
Contribution to the Construction of Multi-Functional Organic Molecules
The versatility of this compound as a building block extends to the synthesis of multi-functional organic molecules with applications in materials science and medicinal chemistry. researchgate.netmdpi.com The ability to introduce a variety of functional groups and to construct fused heterocyclic systems allows for the design and synthesis of molecules with tailored properties.
In materials science, furan-based compounds are utilized in the development of organic electronics and polymers. ntu.edu.sg The conjugated system of the furan ring, which can be extended through derivatization and fusion with other aromatic systems, is attractive for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov
In medicinal chemistry, the furan scaffold is a common motif in many biologically active compounds. researchgate.net The ability to synthesize a diverse library of compounds from this compound provides a platform for the discovery of new therapeutic agents. The fused heterocyclic derivatives, in particular, are of interest due to their potential to mimic endogenous ligands and interact with biological targets.
The synthesis of multi-functional molecules from this building block often involves a multi-step approach, where the furan core is first functionalized, and then these functionalities are used to construct more complex architectures. This modular approach allows for the systematic variation of the molecular structure to optimize its properties for a specific application.
Environmental and Green Chemistry Perspectives in Furan Carbonitrile Synthesis
Electrosynthesis Methodologies for Furan (B31954) Derivatives
Organic electrochemistry has emerged as a powerful and sustainable alternative to traditional synthesis methods, often eliminating the need for harsh reagents, reducing waste, and operating under mild conditions. nih.govnih.gov An applied electric potential drives chemical transformations, replacing stoichiometric oxidants or reductants with electrons, which are inherently clean reagents. acs.org
Recent advancements have demonstrated the versatility of electrosynthesis for constructing the furan ring and modifying furan derivatives. For instance, an electrochemical strategy has been developed for the synthesis of tri- or tetra-substituted furan derivatives through a [3+2] annulation of alkynes and β-keto compounds. chemistryviews.org This method features mild, room-temperature conditions and high atom economy, using a catalytic amount of ferrocene. chemistryviews.org Another approach involves the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with diselenides to generate substituted benzo[b]furans under oxidant-, base-, and metal-free conditions. nih.gov
While direct electrosynthesis of 5-(Diethylamino)furan-2-carbonitrile is not extensively documented, related structures have been successfully synthesized. For example, the cathodic reduction of 2-bromo-2-cyanoacetophenone at a mercury cathode has been shown to produce 5-amino-4-benzoyl-3-phenylfuran-2-carbonitrile in a one-pot reaction with a 67% yield. semanticscholar.org
Furthermore, electrosynthesis is pivotal in the valorization of biomass-derived furan compounds. The electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer precursor, has been achieved with high efficiency (>90% yield) using TEMPO-derived catalysts. nih.govacs.org This process operates in aqueous media under ambient conditions, highlighting the green credentials of electrosynthesis. nih.gov
The table below summarizes various electrosynthetic approaches for furan derivatives, showcasing the diversity of achievable structures and reaction conditions.
| Furan Derivative Type | Starting Materials | Key Reagents/Catalyst | Conditions | Notable Features |
| Polysubstituted Furans | Alkynes, β-keto compounds | Ferrocene (catalyst), NaOAc (base) | Room temperature, MeCN, N₂ atmosphere | High atom economy, mild conditions, broad substrate scope. chemistryviews.org |
| Selenylbenzo[b]furans | 2-Alkynylphenols, Diorganyl diselenides | Platinum electrodes | Room temperature, undivided cell, galvanostatic | Oxidant-free, base-free, metal-free. nih.gov |
| 2,5-Furandicarboxylic Acid (FDCA) | 2,5-bis(hydroxymethyl)furan (BHMF) | TEMPO derivatives (e.g., 4-acetamido-TEMPO) | Basic conditions, aqueous media | Sustainable conversion of a stable furanic molecule, >90% yield. nih.govacs.org |
| 5-Amino-4-benzoyl-3-phenylfuran-2-carbonitrile | 2-Bromo-2-cyanoacetophenone | Mercury cathode, LiClO₄/DMF | 15 °C, constant potential (-0.25 V) | One-pot synthesis of a functionalized aminofuran carbonitrile. semanticscholar.org |
Utilization of Bio-based Feedstocks in Furan Chemistry and Platform Chemicals
The transition from a fossil-based to a bio-based economy is a central tenet of green chemistry. Biomass, particularly lignocellulose, is an abundant and renewable feedstock for producing valuable platform chemicals. frontiersin.org Furan derivatives are at the forefront of this transition, as key furanic compounds can be readily derived from the C5 (hemicellulose) and C6 (cellulose) sugars present in biomass. rsc.orgresearchgate.net
The two most significant biomass-derived furan platform molecules are furfural (B47365) (from pentose (B10789219) sugars like xylose) and 5-hydroxymethylfurfural (HMF) (from hexose (B10828440) sugars like fructose (B13574) and glucose). mdpi.comresearchgate.net These molecules are considered vital bridges between biomass resources and the chemical industry. mdpi.com Their multifunctional structures allow for conversion into a spectacular range of high-value chemicals, including monomers for polymers, biofuels, solvents, and specialty chemicals. rsc.orgresearchgate.netrsc.org
For example:
Furfural can be catalytically converted to furfuryl alcohol, tetrahydrofurfuryl alcohol, 2-methylfuran, and various acids like furoic acid, maleic acid, and succinic acid. researchgate.net
5-Hydroxymethylfurfural (HMF) is a versatile precursor for 2,5-furandicarboxylic acid (FDCA), a bio-based replacement for terephthalic acid used in polyester (B1180765) synthesis (e.g., polyethylene (B3416737) furanoate, PEF). acs.orgresearchgate.net HMF can also be reduced to 2,5-bis(hydroxymethyl)furan (BHMF) or oxidized to 2,5-diformylfuran (DFF), both of which are useful monomers and synthetic intermediates. rsc.orgacs.orgmdpi.com
The synthesis of furan carbonitriles from these bio-based platforms is an area of active research. Methodologies have been developed for the conversion of HMF and furfural into their corresponding aldoximes, followed by dehydration to yield nitrile furan compounds like 5-hydroxymethylfuran-2-carbonitrile. researchgate.net This positions biomass as a viable starting point for producing complex furan derivatives, potentially including this compound, through subsequent functionalization steps. The use of renewable feedstocks not only reduces reliance on fossil fuels but can also lead to novel molecules and materials. acs.orgrsc.org
The following table lists key furan platform chemicals and their biomass origins.
| Furan Platform Chemical | Abbreviation | Primary Biomass Source | Typical Precursor Sugar(s) |
| Furfural | FF | Hemicellulose (e.g., from corn cobs, sugarcane bagasse) | Pentoses (e.g., Xylose) |
| 5-Hydroxymethylfurfural | HMF | Cellulose, Starch, Inulin | Hexoses (e.g., Fructose, Glucose) |
| 2,5-Furandicarboxylic Acid | FDCA | Derived from HMF | Hexoses (via HMF) |
| 2,5-bis(hydroxymethyl)furan | BHMF | Derived from HMF | Hexoses (via HMF) |
| 2,5-Diformylfuran | DFF | Derived from HMF | Hexoses (via HMF) |
Future Research Directions and Unexplored Avenues for 5 Diethylamino Furan 2 Carbonitrile
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted furans is a well-established field, yet there is always room for innovation, particularly in developing more sustainable and efficient methods. nih.gov Future research on the synthesis of 5-(Diethylamino)furan-2-carbonitrile could focus on the following areas:
One-Pot and Multi-Component Reactions (MCRs): Traditional multi-step syntheses can be time-consuming and generate significant waste. The development of one-pot or multi-component reactions (MCRs) for the synthesis of this compound would be a significant advancement. tubitak.gov.trresearchgate.net These approaches offer benefits such as reduced reaction times, lower costs, and higher atom economy. tubitak.gov.tr For instance, a potential MCR could involve the reaction of a suitable amine, an aldehyde, and a source of cyanide in the presence of a catalyst to construct the furan (B31954) ring and introduce the desired functional groups in a single step. acs.org
Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. For example, exploring syntheses in water or bio-based solvents, or utilizing microwave-assisted or flow chemistry techniques, could lead to more sustainable production methods.
Catalytic Methods: The exploration of novel catalysts could provide more selective and efficient routes to this compound. This could include the use of earth-abundant metal catalysts or organocatalysts to avoid the use of toxic or expensive heavy metals.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multi-Component Reactions | High efficiency, atom economy, reduced waste tubitak.gov.tr | Design of novel reaction cascades tubitak.gov.trresearchgate.net |
| Green Chemistry | Reduced environmental impact, use of renewable resources | Use of green solvents and energy-efficient methods |
| Novel Catalysis | High selectivity, lower catalyst loading, cost-effectiveness | Development of earth-abundant metal or organocatalysts |
Exploration of Advanced Photophysical Phenomena and Optoelectronic Applications
The donor-acceptor architecture of this compound suggests it may possess interesting photophysical properties, making it a candidate for various optoelectronic applications. acs.org
Fluorescence and Solvatochromism: A key area of investigation would be the compound's fluorescence properties, including its quantum yield and lifetime. nih.gov The presence of the electron-donating diethylamino group and the electron-withdrawing nitrile group could lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in solvatochromism, where the emission color changes with the polarity of the solvent. A systematic study of its photophysical properties in a range of solvents would be crucial to understanding its potential as a fluorescent probe or sensor.
Organic Light-Emitting Diodes (OLEDs): Furan-based compounds have shown promise as materials for OLEDs. mdpi.com Future research could involve incorporating this compound as an emissive layer or a host material in OLED devices. Its electronic properties could be tuned by modifying the donor or acceptor strength to achieve emission in different regions of the visible spectrum.
Organic Field-Effect Transistors (OFETs): Fused polycyclic furans have demonstrated high charge carrier mobilities in OFETs. acs.org While this compound is a smaller molecule, its potential to self-assemble into ordered structures could be investigated for applications in organic electronics.
| Potential Application | Relevant Photophysical Property | Future Research Direction |
| Fluorescent Probes | Solvatochromism, high quantum yield | Investigation of sensing capabilities for various analytes |
| OLEDs | Tunable emission, high photoluminescence nih.gov | Device fabrication and performance optimization mdpi.com |
| OFETs | Charge carrier mobility, self-assembly | Study of thin-film morphology and electronic properties acs.org |
Refinement of Computational Models for Predictive Design
Computational modeling is an indispensable tool for understanding and predicting the properties of novel materials. For this compound, computational studies could provide valuable insights and guide experimental efforts.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT and TD-DFT calculations can be used to predict the ground and excited-state properties of the molecule, including its geometry, electronic structure, and absorption and emission spectra. mdpi.comnih.gov These calculations can help to rationalize the experimentally observed photophysical properties and to predict how chemical modifications would affect these properties.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with its environment, such as solvent molecules or other molecules in a condensed phase. This can provide insights into the factors that influence its photophysical properties and its self-assembly behavior.
Predictive Modeling for Structure-Property Relationships: By systematically studying a series of related compounds, computational models can be developed to establish structure-property relationships. These models could then be used to design new molecules with optimized properties for specific applications.
| Computational Method | Predicted Properties | Impact on Research |
| DFT/TD-DFT | Electronic structure, absorption/emission spectra mdpi.comnih.gov | Rational design of new molecules with tailored properties |
| MD Simulations | Conformational dynamics, intermolecular interactions | Understanding of self-assembly and environmental effects |
| QSAR/QSPR | Structure-property relationships | Accelerated discovery of new materials |
Integration into Multi-Component Systems for Synergistic Properties
The functional groups on this compound make it an attractive building block for incorporation into larger, multi-component systems with emergent properties.
Polymers and Dendrimers: The molecule could be functionalized with polymerizable groups and incorporated into polymers or dendrimers. This could lead to materials with enhanced processability and tunable photophysical and electronic properties. For example, polymers containing this chromophore could be used in applications such as organic solar cells or sensors.
Supramolecular Assemblies: The nitrile group could participate in non-covalent interactions, such as hydrogen bonding or metal coordination, to form well-defined supramolecular assemblies. These assemblies could exhibit unique properties that are not present in the individual molecules, such as aggregation-induced emission (AIE).
Hybrid Materials: this compound could be interfaced with inorganic nanomaterials, such as quantum dots or metal nanoparticles, to create hybrid materials. These materials could exhibit synergistic properties, such as enhanced light-harvesting or energy transfer, for applications in photocatalysis or bioimaging.
Q & A
Q. What are the optimal synthetic routes for 5-(Diethylamino)furan-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous furan carbonitriles (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) are synthesized via nucleophilic substitution or catalytic functionalization. For diethylamino derivatives, a plausible route involves:
- Step 1 : Reacting 5-chlorofuran-2-carbonitrile with diethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to promote substitution .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Variables : Reaction temperature (80–100°C), stoichiometric excess of diethylamine (2–3 equiv.), and catalyst choice (e.g., Ir-based catalysts for C–N coupling, as in ). Yield optimization requires monitoring by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify diethylamino group signals (δ ~2.5–3.5 ppm for CH₂, δ ~1.0 ppm for CH₃) and furan ring protons (δ ~6.5–7.5 ppm). The nitrile carbon appears at ~115–120 ppm in ¹³C NMR .
- FT-IR : Confirm nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and tertiary amine (C–N stretch at ~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₉H₁₂N₂O (MW 164.21) to validate molecular ion peaks .
Q. How does the diethylamino group influence the compound’s solubility and reactivity?
- Methodological Answer : The diethylamino group enhances solubility in polar organic solvents (e.g., DCM, THF) due to its basicity and ability to form hydrogen bonds. Reactivity is modulated by:
- Electron-donating effects : Activates the furan ring toward electrophilic substitution at the 4-position.
- Steric hindrance : Limits accessibility for bulky reagents, favoring small nucleophiles in substitution reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar furan carbonitriles?
- Methodological Answer : Discrepancies in biological data (e.g., cytotoxicity vs. antioxidant effects) may arise from:
- Purity variations : Use HPLC (>98% purity) and orthogonal characterization (NMR, elemental analysis) to standardize test compounds .
- Cell line specificity : Perform comparative assays across multiple cell lines (e.g., HeLa, MCF-7) with controls for metabolic activity (MTT assay) .
- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like aldehyde dehydrogenase, as seen in for hydroxymethyl analogs .
Q. How can computational chemistry predict the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO/LUMO energies) influencing catalytic activity.
- Docking Simulations : Model interactions with transition-metal catalysts (e.g., Ir or Rh complexes) to predict regioselectivity in C–H activation reactions (see for Ir-catalyzed furan functionalization) .
- Kinetic Studies : Compare computed activation barriers with experimental rate data to validate models .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
- Byproduct Formation : Mitigate using flow chemistry for precise temperature/residence time control (e.g., microreactors for exothermic steps).
- Purification : Replace column chromatography with recrystallization (solvent screening: ethanol/water) or distillation for >95% purity .
- Stability : Assess degradation under light/oxygen via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Key Research Gaps and Recommendations
- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times ().
- Biological Targets : Prioritize enzyme inhibition assays (e.g., ALDH, cytochrome P450) based on structural analogs in .
- Environmental Impact : Assess biodegradability via OECD 301F test protocols, given furan derivatives’ persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
